Isomeric Specificity: The 5-yl Linkage Distinguishes This Scaffold from the Commercially Available 4-yl Analog
The position of the aniline linkage on the thiadiazole core is a critical differentiator. 4-(1,2,3-Thiadiazol-5-yl)aniline is regioisomeric to 4-(1,2,3-thiadiazol-4-yl)aniline (CAS 121180-51-6), which is also commercially available from other vendors . This difference in attachment (5-yl vs. 4-yl) fundamentally alters the molecule's vector of growth and its electronic properties, which is crucial for the design and synthesis of downstream ligands and active pharmaceutical ingredients (APIs).
| Evidence Dimension | Isomeric Structure (Regioisomerism) |
|---|---|
| Target Compound Data | para-aniline group at 5-position of 1,2,3-thiadiazole |
| Comparator Or Baseline | para-aniline group at 4-position of 1,2,3-thiadiazole (CAS 121180-51-6) |
| Quantified Difference | Different connectivity (5-yl vs. 4-yl) results in distinct topological and electronic profiles |
| Conditions | N/A (Structural comparison) |
Why This Matters
This specific 5-yl regiochemistry is required for synthesizing certain patented derivatives (e.g., 1,2,3-thiadiazol-5-yl ureas) and ensures the correct molecular geometry for SAR exploration, making it non-interchangeable with the more readily available 4-yl analog.
